molecular formula C17H17ClN2O2 B2902779 3-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide CAS No. 303151-43-1

3-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide

Cat. No. B2902779
CAS RN: 303151-43-1
M. Wt: 316.79
InChI Key: NCQOMVQQHCWGER-UHFFFAOYSA-N
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Description

“3-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide” is a compound with a molecular weight of 316.79 . It belongs to the class of organic compounds known as phenylmorpholines , which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C17H17ClN2O2/c18-14-7-4-8-15(16(14)20-9-11-22-12-10-20)19-17(21)13-5-2-1-3-6-13/h1-8H,9-12H2,(H,19,21) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 316.79 . Its solubility in DMSO is unknown .

Scientific Research Applications

3-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide has been used in a variety of scientific research applications. It has been used to study the structure and function of various biological molecules, such as proteins and enzymes. It has also been used to study the effects of drugs on the body and to study the biochemical and physiological effects of certain compounds. This compound has also been used to study the effects of environmental toxins on the body.

Mechanism of Action

Target of Action

The primary target of 3-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide is tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and division .

Mode of Action

This compound acts as an irreversible inhibitor of tyrosine kinase . It has activity against HER-2 (IC50 19 nM), EGFR (IC50 0.8 nM), and ErbB-4 (IC50 7 nM) . By inhibiting these enzymes, the compound prevents the phosphorylation of tyrosine residues in proteins, thereby disrupting signal transduction pathways and affecting cellular functions .

Biochemical Pathways

The inhibition of tyrosine kinase disrupts several biochemical pathways. For instance, the inhibition of EGFR can affect the Ras/Raf/MEK/ERK pathway, which is involved in cell cycle regulation and apoptosis . Similarly, the inhibition of HER-2 and ErbB-4 can disrupt the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival and growth .

Pharmacokinetics

Morpholine derivatives are generally well-absorbed and distributed throughout the body . They are metabolized by the liver and excreted through the kidneys .

Result of Action

The inhibition of tyrosine kinase by this compound can lead to the suppression of cell growth and induction of apoptosis . This makes it a potential therapeutic agent for diseases characterized by overactive tyrosine kinase signaling, such as certain types of cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s absorption and distribution .

Advantages and Limitations for Lab Experiments

3-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide has several advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, this compound is a small molecule, which makes it easy to work with and study. However, this compound is highly toxic and should be handled with care. It is also important to note that this compound is not stable in certain conditions, such as high temperatures and acidic environments.

Future Directions

There are a number of potential future directions for 3-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide research. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to explore its potential therapeutic applications. Other potential future directions include exploring its potential use as a diagnostic tool, as well as its potential use in environmental and food safety applications.

Synthesis Methods

3-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide is synthesized from the reaction of 3-chloro-N-phenylbenzamide and morpholine. This reaction is carried out in a two-step process, starting with the formation of the N-morpholin-4-ylphenylbenzamide intermediate. This intermediate is then reacted with 3-chlorobenzonitrile to form the final product, this compound. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, and the reaction temperature is kept below 40°C. The reaction is typically completed within 2-3 hours and yields a product with an overall yield of around 80%.

Safety and Hazards

The safety information and hazards associated with “3-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide” are not explicitly mentioned in the available resources .

properties

IUPAC Name

3-chloro-N-(2-morpholin-4-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c18-14-5-3-4-13(12-14)17(21)19-15-6-1-2-7-16(15)20-8-10-22-11-9-20/h1-7,12H,8-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQOMVQQHCWGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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